[3,4-diacetyloxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate
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Overview
Description
[3,4-diacetyloxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate is a complex organic compound that belongs to the class of nucleoside analogs It is characterized by its unique structure, which includes a purine base attached to a sugar moiety, further esterified with acetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,4-diacetyloxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate typically involves multiple steps, starting from readily available precursors. The key steps include the protection of hydroxyl groups, glycosylation to attach the purine base, and subsequent acetylation to introduce acetate groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance efficiency and scalability. Purification techniques like crystallization and chromatography are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
[3,4-diacetyloxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace acetate groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can produce a variety of functionalized nucleoside analogs.
Scientific Research Applications
[3,4-diacetyloxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: It is investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.
Industry: The compound’s unique properties make it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of [3,4-diacetyloxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include inhibition of nucleic acid synthesis or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structural features.
2’,3’-Dideoxyadenosine: A synthetic analog used in antiviral research.
3’-Azido-3’-deoxythymidine (AZT): Another nucleoside analog with antiviral properties.
Uniqueness
[3,4-diacetyloxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications can enhance its stability, bioavailability, and interaction with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
[3,4-diacetyloxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O8/c1-7(21)25-4-10-12(26-8(2)22)13(27-9(3)23)16(28-10)20-6-19-11-14(20)17-5-18-15(11)24/h5-6,10,12-13,16H,4H2,1-3H3,(H,17,18,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEQTFDQPJQUJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2NC=NC3=O)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2NC=NC3=O)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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